4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
4-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3S/c1-9-6-10(2-3-11(9)13)18(16,17)14-7-12(8-15)4-5-12/h2-3,6,14-15H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJFTTZVXJWOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CC2)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework which may influence its pharmacological properties. The following sections detail the biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a fluorine atom, a cyclopropyl group, and a sulfonamide moiety, all of which contribute to its biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial in bacterial folate synthesis. This inhibition can lead to bactericidal effects.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains, potentially due to its ability to interfere with bacterial metabolic processes.
Antimicrobial Activity
A series of assays were conducted to evaluate the antimicrobial efficacy of the compound against several pathogens. The results are summarized in the table below:
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that this compound possesses significant antibacterial properties, particularly against Staphylococcus aureus.
Cytotoxicity Assays
Cytotoxicity was assessed using human cell lines (HepG2 and HeLa). The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 25 |
| HeLa | 30 |
These values suggest moderate cytotoxicity, indicating that while the compound has therapeutic potential, further optimization may be required to enhance selectivity and reduce toxicity.
Study on Antibacterial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the efficacy of various sulfonamide derivatives, including our compound, against antibiotic-resistant strains. The study found that modifications to the sulfonamide structure significantly impacted antibacterial potency. The compound demonstrated enhanced activity against multi-drug resistant Staphylococcus aureus, suggesting its potential as a lead compound for further development .
Mechanistic Insights
Another investigation focused on the mechanism by which this compound inhibits bacterial growth. It was shown that the compound binds competitively to the active site of dihydropteroate synthase, disrupting folate synthesis pathways crucial for bacterial survival . This finding supports the hypothesis that structural modifications can enhance binding affinity and specificity.
Q & A
Q. What are the critical steps and analytical methods for synthesizing 4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide?
Answer: Synthesis typically involves multi-step reactions, including sulfonamide coupling and cyclopropane ring formation. Key steps include:
- Controlled Reaction Conditions : Temperature (e.g., 0–5°C for cyclopropane stability), inert atmosphere (N₂/Ar), and pH adjustments to prevent side reactions .
- Purification : Column chromatography or recrystallization to isolate intermediates and final product.
- Analytical Validation :
- HPLC : Purity assessment (>95%) and reaction progress monitoring .
- NMR Spectroscopy : Confirmation of functional groups (e.g., sulfonamide NH at δ 3.1–3.5 ppm, cyclopropane CH₂ at δ 1.2–1.5 ppm) .
Q. How do functional groups in this compound influence its physicochemical properties?
Answer:
- Fluorine Atom : Enhances lipophilicity (logP ~2.8) and metabolic stability, critical for membrane permeability .
- Cyclopropyl Group : Introduces steric constraints, potentially reducing conformational flexibility and improving target binding selectivity .
- Hydroxymethyl Moiety : Provides a site for derivatization (e.g., esterification) to modulate solubility or bioactivity .
Q. What spectroscopic techniques are essential for structural elucidation?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbon connectivity .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 342.1) and fragmentation patterns .
- FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretching at 1150–1350 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .
- Kinetic Studies : Monitor reaction rates via in-situ NMR or UV-Vis spectroscopy to refine time-temperature profiles .
- Case Study : Replacing THF with DMF increased coupling efficiency from 65% to 82% in a related sulfonamide synthesis .
Q. How to resolve contradictions in structural data from X-ray crystallography vs. solution-phase NMR?
Answer:
- X-ray Crystallography : Provides absolute configuration (e.g., dihedral angle between benzene and cyclopropane rings: 85.3° ).
- NMR in Solution : May show dynamic behavior (e.g., ring puckering) not observed in solid state.
- Mitigation : Compare data with computational models (DFT calculations) to reconcile discrepancies .
Q. What methodologies assess the compound’s biological activity and mechanism of action?
Answer:
- In Vitro Assays :
- Enzyme inhibition (IC₅₀ determination via fluorogenic substrates) .
- Cell viability assays (MTT/WST-1) to evaluate cytotoxicity .
- Target Engagement Studies :
- SPR (Surface Plasmon Resonance) for binding affinity (KD) measurements .
- Molecular docking to predict interactions with target proteins (e.g., carbonic anhydrase) .
Q. How to determine solubility and stability under physiological conditions?
Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, quantified via UV spectrophotometry .
- Stability :
- Thermogravimetric Analysis (TGA) : Assess thermal degradation (e.g., decomposition onset at 180°C) .
- Forced Degradation Studies : Expose to light, humidity, or oxidative stress (H₂O₂) and monitor degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
